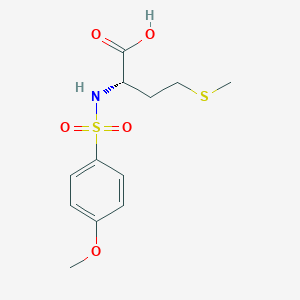![molecular formula C18H19ClN2O2 B352186 {1-[4-(4-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-92-8](/img/structure/B352186.png)
{1-[4-(4-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural properties.
Biology:
Antimicrobial Activity: Benzimidazole derivatives exhibit significant antimicrobial activity against a wide range of pathogens, making them potential candidates for the development of new antibiotics.
Anticancer Activity: The compound has shown promise in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drug development.
Medicine:
Pharmaceuticals: The compound can be used as a lead compound in the development of new drugs for various diseases, including infections and cancer.
Industry:
Agriculture: Benzimidazole derivatives are used as fungicides and pesticides in agriculture, protecting crops from various diseases and pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the chlorophenoxybutyl group: The chlorophenoxybutyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butyl bromide, which is then reacted with the benzimidazole core.
Introduction of the methanol group: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core, such as reducing the methanol group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The chlorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methanol group may play a role in the compound’s solubility and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
- {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl formamide
- 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
Comparison:
- Structural Differences: While the similar compounds share the benzimidazole core and the chlorophenoxybutyl group, they differ in the functional groups attached to the benzimidazole moiety. For example, {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl formamide has an ethyl formamide group instead of a methanol group.
- Unique Properties: The presence of the methanol group in {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol may enhance its solubility and stability compared to similar compounds. This can affect its bioavailability and efficacy in various applications.
Eigenschaften
IUPAC Name |
[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-17-6-2-1-5-16(17)20-18(21)13-22/h1-2,5-10,22H,3-4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQGGHHPDQESLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

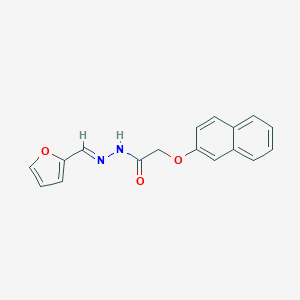
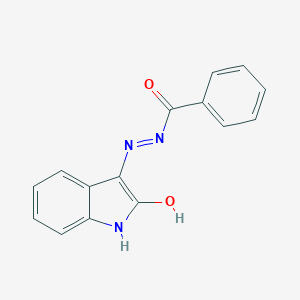
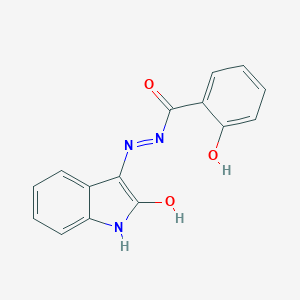
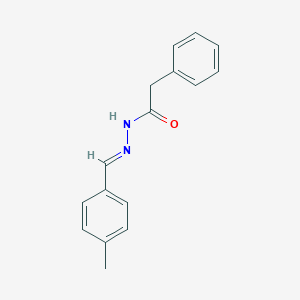
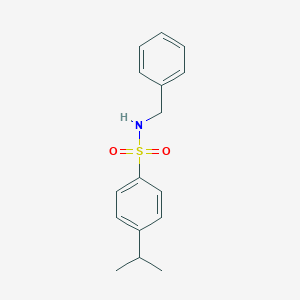
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

